Product packaging for 3-Chloro-N,2-dimethylaniline hydrochloride(Cat. No.:CAS No. 957062-82-7)

3-Chloro-N,2-dimethylaniline hydrochloride

Cat. No.: B1418383
CAS No.: 957062-82-7
M. Wt: 192.08 g/mol
InChI Key: HBPRPSKNUFNRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11Cl2N B1418383 3-Chloro-N,2-dimethylaniline hydrochloride CAS No. 957062-82-7

Properties

IUPAC Name

3-chloro-N,2-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-6-7(9)4-3-5-8(6)10-2;/h3-5,10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPRPSKNUFNRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657314
Record name 3-Chloro-N,2-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-82-7
Record name 3-Chloro-N,2-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-N,2-dimethylaniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N,2-dimethylaniline hydrochloride can be achieved through several steps:

    Nitration of Toluene: Toluene is nitrated to form 3-nitrotoluene.

    Reduction: The nitro group in 3-nitrotoluene is reduced to form 3-aminotoluene.

    Chlorination: 3-aminotoluene is chlorinated to form 3-chloro-2-methylaniline.

    Methylation: The amino group is methylated to form 3-chloro-N,2-dimethylaniline.

    Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Chemical Reactions

3-Chloro-N,2-dimethylaniline hydrochloride is primarily utilized as an intermediate in organic synthesis. It can be involved in the production of various chemical compounds through reactions such as:

  • Formation of Butyl Esters : It can be used to synthesize 3-(3-dimethylamino-phenyl)-acrylic acid butyl ester by reacting with sodium carbonate in N,N-dimethylacetamide at elevated temperatures (140°C) over a period of 20 hours .

Biological Research Applications

  • Proteomics Research : This compound is employed in proteomics studies as a biochemical reagent. Its role is significant in the analysis of protein interactions and modifications, which are crucial for understanding cellular functions and disease mechanisms .
  • Cell Culture Applications : It serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This property is vital for ensuring optimal conditions for cell growth and experimentation .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing bioactive molecules that exhibit anticancer properties. The compound's ability to act as a building block facilitated the development of new therapeutic agents targeting specific cancer pathways.

Case Study 2: Environmental Impact Assessment

Research has also focused on assessing the environmental impact of using this compound in industrial applications. Studies indicated that while it is effective as a chemical intermediate, proper handling protocols are necessary to mitigate potential toxicity risks associated with its use .

Mechanism of Action

The mechanism of action of 3-Chloro-N,2-dimethylaniline hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of metabolic enzymes, leading to altered cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 3-Chloro-N,N-dimethylaniline (CAS 6848-13-1)
  • Structure: Chlorine at position 3, dimethylamino group at position 1.
  • Molecular Formula : C₈H₁₀ClN (neutral form).
  • Key Differences : Lacks the methyl group at position 2 and the hydrochloride counterion.
  • Applications : Intermediate in agrochemical synthesis .
(b) 2-Chloro-N,N-dimethylaniline (CAS 698-01-1)
  • Structure: Chlorine at position 2, dimethylamino group at position 1.
  • Molecular Formula : C₈H₁₀ClN.
  • Key Differences : Structural isomerism alters reactivity; this compound is less polar due to the proximity of substituents.
  • Applications : Used in dyestuff production .

Comparison Table :

Property 3-Chloro-N,2-dimethylaniline HCl 3-Chloro-N,N-dimethylaniline 2-Chloro-N,N-dimethylaniline
CAS Number 957062-82-7 6848-13-1 698-01-1
Molecular Weight 192.1 g/mol 155.62 g/mol 155.62 g/mol
Substituents Cl (3), CH₃ (2), N(CH₃)₂ (1) Cl (3), N(CH₃)₂ (1) Cl (2), N(CH₃)₂ (1)
Solubility High (due to HCl salt) Moderate in organic solvents Moderate in organic solvents
Industrial Use Pharmaceutical intermediates Agrochemicals Dyestuffs

Aliphatic Analogues

(a) 3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride (CAS 5407-04-5)
  • Structure: Propane backbone with a chlorine atom at position 3 and dimethylamino group at position 1.
  • Molecular Formula : C₅H₁₃Cl₂N.
  • Key Differences : Aliphatic chain instead of aromatic ring; lower molecular weight (158.07 g/mol).
  • Applications : Building block for surfactants and quaternary ammonium compounds .
(b) 2-Chloro-N,N-diethylethylamine Hydrochloride (CAS 869-24-9)
  • Structure: Ethylamine backbone with chlorine at position 2 and diethylamino group.
  • Molecular Formula : C₆H₁₅Cl₂N.
  • Key Differences : Ethyl substituents (vs. methyl) and aliphatic chain.
  • Applications : Nucleophilic substitution reactions in drug discovery .

Comparison Table :

Property 3-Chloro-N,2-dimethylaniline HCl 3-Chloro-N,N-dimethylpropane-1-amine HCl 2-Chloro-N,N-diethylethylamine HCl
CAS Number 957062-82-7 5407-04-5 869-24-9
Molecular Weight 192.1 g/mol 158.07 g/mol 172.1 g/mol
Backbone Aromatic Aliphatic Aliphatic
Reactivity Electrophilic substitution SN2 reactions Alkylation reactions
Applications Pharmaceuticals Surfactants Drug intermediates

Biological Activity

3-Chloro-N,2-dimethylaniline hydrochloride, with the CAS number 957062-82-7, is an organic compound characterized by its molecular formula C8H11ClNC_8H_{11}ClN. This compound is a derivative of aniline, where the hydrogen atoms on the nitrogen and the second carbon of the benzene ring are replaced by methyl groups, and a chlorine atom is attached to the third carbon. It is commonly utilized in various industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals.

  • Molecular Weight : 192.1 g/mol
  • Solubility : High solubility in water due to its hydrochloride form.
  • Appearance : Typically exists as a white crystalline solid.

Synthesis

The synthesis of this compound involves several steps:

  • Nitration of Toluene : Produces 3-nitrotoluene.
  • Reduction : The nitro group is reduced to form 3-aminotoluene.
  • Chlorination : Chlorination of 3-aminotoluene yields 3-chloro-2-methylaniline.
  • Methylation : The amino group is methylated to form the target compound.
  • Formation of Hydrochloride Salt : Treatment with hydrochloric acid finalizes the synthesis.

The biological activity of this compound primarily involves its role as an inhibitor of various enzymes. It can bind to active sites on enzymes, preventing substrate binding and inhibiting catalytic activity. This mechanism can lead to altered cellular processes, particularly in metabolic pathways.

Toxicological Profile

Research indicates that compounds similar to this compound may exhibit mutagenic properties. A study identified it among a list of chemicals with established mutagenicity, raising concerns about its safety profile in biological systems .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy. The compound showed an IC50 value indicating significant inhibition of cell proliferation in specific tumor models .
  • Animal Models :
    • In vivo studies using mouse models indicated that administration of this compound led to observable changes in metabolic enzyme activity, which could affect drug metabolism and efficacy .

Comparative Analysis

Compound NameStructure DescriptionBiological Activity
3-Chloro-N,2-dimethylaniline HCl Chlorine at C3; two methyl groupsEnzyme inhibitor; potential mutagen
3-Chloro-N,4-dimethylaniline HCl Chlorine at C4; two methyl groupsSimilar enzyme inhibition
N,N-Dimethylaniline No chlorine; two methyl groupsDifferent reactivity profile

Q & A

Q. What are the critical physicochemical properties of 3-Chloro-N,2-dimethylaniline hydrochloride for experimental design?

Key properties include solubility in polar solvents (enhanced by the hydrochloride salt), molecular weight (~172.10 g/mol for analogous structures), and stability under controlled pH and temperature. Storage in inert atmospheres at 2–8°C is recommended to prevent degradation. Hydrogen bond acceptor/donor counts (e.g., 1 acceptor, 0 donors) and topological polar surface area (TPSA ~3.24 Ų) influence solubility and permeability .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

Use ¹H/¹³C NMR to verify substitution patterns and methyl group positions. Mass spectrometry (MS) confirms molecular ion peaks, while FTIR identifies amine and C-Cl stretches. HPLC with UV detection assesses purity, as validated for structurally related chlorinated amines. Cross-reference with X-ray crystallography if single crystals are obtainable .

Q. What safety protocols are essential when handling this compound?

Follow GHS hazard codes H317 (sensitization) and H319 (eye irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Emergency measures include rinsing eyes with water (P305+P351+P338) and proper waste disposal. Safety data for analogs suggest low acute toxicity but caution in prolonged exposure .

Advanced Research Questions

Q. How can synthetic routes be optimized for high-purity this compound?

Regioselective chlorination and methylation via Friedel-Crafts alkylation, followed by hydrochlorination, yield the target compound. Optimize catalyst loading (e.g., AlCl3) and reaction time. Purify via recrystallization in ethanol/water mixtures, monitoring by TLC or HPLC. Yield improvements (>90%) are achievable by controlling stoichiometry and avoiding side reactions .

Q. How should researchers resolve discrepancies in reported solubility or stability data?

Discrepancies may arise from polymorphic forms or hydration states. Use DSC and TGA to characterize thermal behavior. Validate solubility in standardized solvent systems (e.g., phosphate buffer, DMSO) at controlled temperatures. Cross-check with crystallographic data and replicate conditions from peer-reviewed protocols .

Q. What computational tools predict the environmental fate or bioactivity of this compound?

QSAR models leveraging LogP (~2.5) and TPSA (~20 Ų) estimate biodegradability and toxicity. Molecular docking studies predict interactions with enzymes (e.g., cytochrome P450). Software like EPI Suite™ evaluates bioaccumulation potential based on structural analogs .

Q. What degradation pathways dominate under accelerated stability testing?

Hydrolysis (C-Cl bond cleavage) in acidic/alkaline conditions and oxidative N-demethylation are primary pathways. Use LC-MS to identify degradation products (e.g., demethylated analogs). Stabilize the compound by storing in amber vials under nitrogen to minimize photolytic/oxidative decay .

Q. How does the hydrochloride salt influence reactivity in nucleophilic substitutions?

The hydrochloride form increases electrophilicity at the chloro-substituted carbon, enhancing reactivity in SN2 reactions. However, steric hindrance from dimethyl groups may reduce reaction rates. Solvent polarity (e.g., DMF vs. water) and temperature must be optimized for specific applications .

Notes

  • Data Contradictions : Always validate literature data with peer-reviewed protocols, especially for solubility and stability.
  • Methodology : Prioritize techniques like NMR, MS, and HPLC for reproducible results.
  • Safety : Adhere to GHS guidelines and institutional protocols for hazardous chemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-N,2-dimethylaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Chloro-N,2-dimethylaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.